1-Chloro-2,3-difluorobenzene
Overview
Description
1-Chloro-2,3-difluorobenzene is an organic compound with the molecular formula C₆H₃ClF₂ and a molecular weight of 148.538 g/mol . It is a derivative of benzene, where the hydrogen atoms at positions 1, 2, and 3 are substituted by chlorine and fluorine atoms. This compound is used in various chemical syntheses and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
1-Chloro-2,3-difluorobenzene is a derivative of benzene, a cyclic compound with a conjugated pi electron system . The primary targets of this compound are the pi electrons in the benzene ring . These electrons are delocalized in six p orbitals above and below the plane of the benzene ring .
Mode of Action
The compound interacts with its targets through a process known as electrophilic aromatic substitution . This is a two-step mechanism:
- Step 1 (Slow) : The pi electrons in the benzene ring attack the electrophile. One carbon gets a positive charge while the other forms a C-E bond, resulting in an arenium ion . This ion is conjugated but not aromatic .
- Step 2 (Fast) : The lone pair of electrons on a base attacks the hydrogen. This causes the electrons in the C-H bond to form a C-C double bond, and aromaticity is reformed .
Biochemical Pathways
It’s known that benzene derivatives can undergo reactions such as sn1 and e1, which involve carbocation intermediates . These reactions can lead to the formation of substitution or addition products .
Pharmacokinetics
The compound’s molecular weight is 148538 , which may influence its absorption, distribution, metabolism, and excretion in the body.
Result of Action
This ion can then reform into an aromatic compound through a fast reaction step .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It’s important to note that safety precautions should be taken when handling this compound, as it may pose hazards such as eye irritation and skin irritation .
Preparation Methods
1-Chloro-2,3-difluorobenzene can be synthesized through several methods:
Diazotization and Halogenation: One common method involves the reaction of 2,3-difluoroaniline with t-butyl nitrite in the presence of boron trifluoride etherate complex, followed by the thermal decomposition of the resulting diazonium salt.
Gas-phase Copyrolysis: Another method involves the gas-phase copyrolysis of tetrafluoroethylene and buta-1,3-diene in a flow tube reactor at 490–510 °C.
Chemical Reactions Analysis
1-Chloro-2,3-difluorobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the chlorine and fluorine atoms influence the reactivity and orientation of the substituents on the benzene ring.
Nucleophilic Aromatic Substitution: Due to the presence of electron-withdrawing fluorine atoms, this compound can undergo nucleophilic aromatic substitution reactions, where nucleophiles replace the chlorine atom under suitable conditions.
Scientific Research Applications
1-Chloro-2,3-difluorobenzene has several applications in scientific research:
Chemical Synthesis: It is used as an intermediate in the synthesis of various fluorinated organic compounds, which are valuable in pharmaceuticals and agrochemicals.
Material Science: This compound is used in the development of advanced materials, including polymers and liquid crystals, due to its unique electronic properties.
Environmental Studies: Researchers study its behavior and degradation in the environment to understand the impact of halogenated aromatic compounds on ecosystems.
Comparison with Similar Compounds
1-Chloro-2,3-difluorobenzene can be compared with other halogenated benzenes:
1-Chloro-3,4-difluorobenzene: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
1,2-Difluorobenzene: Lacks the chlorine atom, resulting in different chemical properties and reactivity.
1-Bromo-2,3-difluorobenzene:
This compound stands out due to its unique combination of chlorine and fluorine atoms, which impart distinct electronic and steric effects, making it valuable in various chemical and industrial applications.
Properties
IUPAC Name |
1-chloro-2,3-difluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF2/c7-4-2-1-3-5(8)6(4)9/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBNCSBMIRFHJEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80382275 | |
Record name | 2,3-Difluorochlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80382275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36556-47-5 | |
Record name | 1-Chloro-2,3-difluorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36556-47-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Difluorochlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80382275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-chloro-2,3-difluorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research mentions the use of sulfonyl chloride to direct fluorine substitution. Could this method be relevant for the synthesis of 1-chloro-2,3-difluorobenzene?
A2: The research demonstrates that employing sulfonyl chloride effectively directs fluorine substitution to specific positions on the aromatic ring, leading to the high-purity synthesis of 1-chloro-2,6-difluorobenzene []. While this specific method might not directly yield this compound, it highlights the importance of directing groups in controlling regioselectivity during aromatic substitution reactions. Therefore, exploring alternative directing groups or modifying reaction conditions could potentially lead to a successful synthesis strategy for this compound.
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